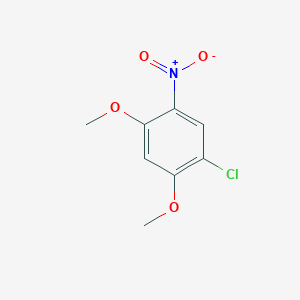
1-Chloro-2,4-dimethoxy-5-nitrobenzene
Vue d'ensemble
Description
1-Chloro-2,4-dimethoxy-5-nitrobenzene is a chemical compound expected to exhibit intriguing chemical and physical properties due to its functional groups. While direct studies on this compound are scarce, insights can be drawn from similar compounds to understand its behavior and characteristics.
Synthesis Analysis
The synthesis of related nitrobenzene compounds often involves nitration reactions, halogenation, or both. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a high yield through the reaction of 2-fluoro-1,4-dimethoxybenzene with nitric acid, showcasing a common approach for nitrobenzene derivatives synthesis involving direct nitration and halogen introduction (Sweeney, McArdle, & Aldabbagh, 2018).
Molecular Structure Analysis
The molecular structure of nitrobenzene derivatives is often characterized using X-ray crystallography, NMR, and other spectroscopic methods. These analyses provide detailed insights into the arrangement of atoms and the electronic environment within the molecule. For instance, the crystal structure of 1-chloro-2-nitrobenzene revealed molecules linked by N—O⋯Cl halogen bonds, indicating potential structural similarities with 1-Chloro-2,4-dimethoxy-5-nitrobenzene and the importance of halogen bonding in determining molecular packing (Mossakowska & Wójcik, 2007).
Applications De Recherche Scientifique
1. Chemical Transformations and Synthesis
1-Chloro-2,4-dimethoxy-5-nitrobenzene undergoes various chemical transformations that are significant in research and development. For instance, Bolker and Kung (1969) described the formation of 2,6-dimethoxy-1,4-benzoquinone through the action of nitrous acid on 1,2,3-trimethoxybenzene, highlighting the compound's role in producing complex organic structures (Bolker & Kung, 1969).
2. Adsorption Studies
Adsorption studies of similar compounds, like 4-chloro-2,5-dimethoxy nitrobenzene, provide insights into environmental remediation techniques. Xiao et al. (2014) investigated the adsorption of this compound using activated pyrolytic char, demonstrating its potential in water purification processes (Xiao et al., 2014).
3. Fungicidal Properties
Compounds structurally related to 1-Chloro-2,4-dimethoxy-5-nitrobenzene have been studied for their fungicidal properties. Zayed et al. (1965) investigated the fungicidal effects of compounds derived from 1-chloro-4,5-dimethoxy-2-nitrobenzene, highlighting the potential of these compounds in agriculture and plant protection (Zayed et al., 1965).
4. Biodegradation Studies
Research has also focused on the biodegradation of similar nitrobenzene compounds. Shah (2014) explored the microbial degradation of 1-chloro-4-nitrobenzene, providing valuable information for environmental bioremediation efforts (Shah, 2014).
5. Catalysis and Nitration Reactions
The role of similar compounds in catalytic processes has been studied, particularly in aromatic nitrations. Claridge et al. (2001) examined the catalysis of aromatic nitrations with dinitrogen pentoxide, using compounds like 1-chloro-2-nitrobenzene, which shares structural similarities with 1-Chloro-2,4-dimethoxy-5-nitrobenzene (Claridge et al., 2001).
Propriétés
IUPAC Name |
1-chloro-2,4-dimethoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIDXJUMYYOXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059482 | |
| Record name | Benzene, 1-chloro-2,4-dimethoxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,4-dimethoxy-5-nitrobenzene | |
CAS RN |
119-21-1 | |
| Record name | 1-Chloro-2,4-dimethoxy-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2,4-dimethoxy-5-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene,4-dimethoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-2,4-dimethoxy-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-chloro-2,4-dimethoxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2,4-dimethoxy-5-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLORO-2,4-DIMETHOXY-5-NITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XNE3D7GP2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B87261.png)
